Dess-Martin periodinane (DMP) is a widely used reagent in organic synthesis, particularly known for its ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones []. This mild oxidation process operates under neutral conditions, making it suitable for reactions involving sensitive functionalities that might be incompatible with harsher oxidants []. The specific selectivity and mildness of DMP contribute significantly to its popularity in the synthesis of complex molecules [, ].
DMP plays a crucial role in the multi-step total synthesis of numerous natural products due to its aforementioned advantages. As an example, DMP was employed in the total synthesis of the antitumor agent Taxol, highlighting its significance in creating complex natural molecules with potential therapeutic applications [].
Beyond alcohol oxidation, DMP demonstrates the ability to participate in C-N bond formation reactions. Studies have shown its effectiveness in constructing C-N bonds, expanding its application scope beyond traditional oxidation reactions []. This additional functionality allows researchers to explore diverse synthetic pathways using DMP.
DMP's utility extends beyond the points mentioned above. Researchers have explored its use in various other applications, including:
Oxidizer;Irritant